

Technical Master Guide: Bis(2-chloroethyl)-D8-amine HCl

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Compound of Interest

Compound Name: *Bis(2-chloroethyl)-D8-amine hcl*

CAS No.: 102092-04-6

Cat. No.: B566392

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Part 1: Executive Technical Summary

Bis(2-chloroethyl)-D8-amine hydrochloride (CAS 102092-04-6) is the octadeuterated isotopologue of bis(2-chloroethyl)amine (nornitrogen mustard). It serves as the critical Internal Standard (IS) for the bioanalytical quantification of alkylating agents in toxicology, oncology, and chemical warfare agent verification.

Its utility is defined by its ability to mirror the physicochemical behavior of the analyte while providing a distinct mass shift (+8 Da) for Mass Spectrometry (MS) detection. However, its practical application is governed by a single, dominant chemical reality: instability via aziridinium ion formation.

This guide moves beyond basic datasheet parameters to provide a mechanistic workflow for handling, stabilizing, and utilizing this compound in high-sensitivity LC-MS/MS assays.

Part 2: Chemical Identity & Properties[1][2][3][4][5]

The "D8" designation indicates that all hydrogen atoms attached to the ethyl carbons are replaced by deuterium (

H). This isotopic labeling is strategic: it avoids the exchangeable protons on the amine nitrogen, ensuring the mass shift remains stable in aqueous mobile phases.

| Property | Specification |
|-------------------|---|
| Chemical Name | Bis(2-chloroethyl-1,1,2,2-d4)amine hydrochloride |
| CAS Number | 102092-04-6 |
| Molecular Formula | C H D Cl N · HCl |
| Molecular Weight | 186.54 g/mol (Free base ~150.08) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO |
| pKa | ~8.5 (Amine protonation) |
| Stability | Critical: Unstable in neutral/basic aqueous solutions (t < 30 min at pH 7.4). |

Part 3: Mechanism of Action & Reactivity

The Aziridinium Trap

To work with this compound, one must understand its degradation. In aqueous environments at neutral pH, the free amine performs an intramolecular nucleophilic attack on the

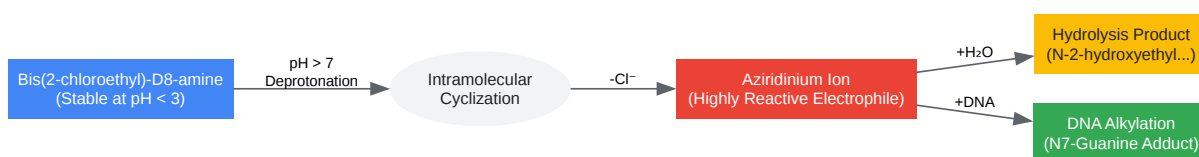
-carbon, displacing a chloride ion. This forms a highly reactive, electrophilic aziridinium ion (ethyleneiminium).

- In vivo: This ion alkylates DNA (N7-guanine), causing cross-linking and cytotoxicity.

- In vitro (Analytical): This ion reacts with water to form ethanolamines, destroying your standard curve.

Implication for Protocols: You must maintain the pH < 3 during sample preparation and storage to keep the nitrogen protonated (

). The protonated amine cannot act as a nucleophile, effectively "locking" the molecule in its stable linear form.



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Figure 1: The degradation and reactivity pathway.[1] At neutral pH, the compound cyclizes to the aziridinium ion, leading to hydrolysis or alkylation. Acidic conditions prevent the initial deprotonation.

Part 4: Bioanalytical Application (LC-MS/MS)

Role as Internal Standard

In LC-MS/MS, matrix effects (ion suppression/enhancement) can severely skew results. Bis(2-chloroethyl)-D8-amine co-elutes with the target analyte (Bis(2-chloroethyl)amine) but is differentiated by mass.

- Analyte (D0): m/z 142.0
- Internal Standard (D8): m/z 150.1

Validated MRM Transitions

The following transitions are recommended for Positive Electrospray Ionization (ESI+). The fragmentation typically involves the loss of the chloroethyl group or HCl.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |
|-----------------------------|--------------------|------------------|-----------------------|--------------------|
| Bis(2-chloroethyl)amine | 142.0 [M+H] | 63.0 | 20-25 | [CH |
| | | | | CH |
| | | | | Cl] |
| 142.0 | 106.0 | 15 | [M+H - HCl] | |
| Bis(2-chloroethyl)-D8-amine | 150.1 [M+H] | 67.1 | 20-25 | [CD |
| | | | | CD |
| | | | | Cl] |
| 150.1 | 113.1 | 15 | [M+H - DCl] | |

Experimental Workflow: "Acidic Stabilization"

This protocol minimizes degradation during extraction.

Reagents:

- Extraction Solvent: Ethyl Acetate or Acetonitrile.
- Stabilizer: 0.1% Formic Acid (FA) in water.

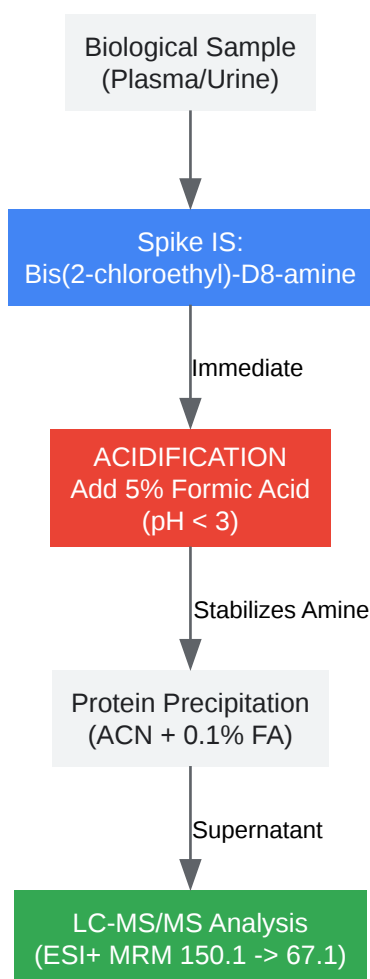
Step-by-Step Protocol:

- Stock Prep: Dissolve **Bis(2-chloroethyl)-D8-amine HCl** in Methanol + 0.1% Formic Acid. Store at -20°C. Never use pure water.
- Sample Spiking: Add 10 µL of IS Working Solution to 100 µL of biological matrix (plasma/urine).
- Acidification: Immediately add 10 µL of 5% Formic Acid. Vortex. (Critical Step).

- Protein Precipitation: Add 300 μ L ice-cold Acetonitrile (containing 0.1% FA).
- Centrifugation: 10,000 x g for 5 mins at 4°C.
- Analysis: Inject supernatant directly onto the LC-MS/MS.

LC Conditions:

- Column: C18 or HILIC (e.g., Waters XBridge C18).
- Mobile Phase A: Water + 0.1% Formic Acid.[2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Rapid gradient (5% B to 95% B in 3 mins) to elute the compound before on-column degradation can occur.



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Figure 2: Analytical workflow emphasizing the critical acidification step to prevent analyte loss.

Part 5: Safety & Handling (E-E-A-T)

Warning: Bis(2-chloroethyl)-D8-amine is a potent vesicant (blistering agent) and a probable carcinogen. It mimics the toxicity of sulfur mustard.

- Engineering Controls: Handle only in a certified chemical fume hood.
- PPE: Double nitrile gloves (0.11 mm minimum), safety goggles, and lab coat.
- Decontamination:
 - Do not wash spills with water (this creates toxic hydrolysis products).
 - Neutralizing Solution: 10% Sodium Thiosulfate in water. This nucleophile reacts with the alkylating agent to form a non-toxic thiosulfate ester.
 - Allow contaminated glassware to soak in thiosulfate solution for 24 hours before washing.

References

- BenchChem. (2025).^{[3][4][5][6]} An In-depth Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8. Retrieved from
- Centers for Disease Control and Prevention (CDC). (2019). A quantitative method to detect human exposure to sulfur and nitrogen mustards via protein adducts. CDC Stacks. Retrieved from
- National Institutes of Health (NIH). (2022). Bis(2-chloroethyl)amine hydrochloride | CID 522769.^[7] PubChem.^[7] Retrieved from
- Manchuri, K. M., et al. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. *Chromatographia*, 85, 1-10. Retrieved from

- ResolveMass Laboratories. (2025). **Bis(2-chloroethyl)-d8-amine HCl** | CAS 102092-04-6. [3][8] Retrieved from

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- 1. Redirecting [linkinghub.elsevier.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bis(2-chloroethyl)amine hydrochloride | C₄H₁₀Cl₃N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
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